![molecular formula C14H9NO2S B2820216 2-(Amino-2-thienylmethylene)indane-1,3-dione CAS No. 1024422-59-0](/img/structure/B2820216.png)
2-(Amino-2-thienylmethylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Amino-2-thienylmethylene)indane-1,3-dione is a chemical compound with the molecular formula C14H9NO2S . It is a derivative of indane-1,3-dione, which is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .
Molecular Structure Analysis
The molecular structure of 2-(Amino-2-thienylmethylene)indane-1,3-dione is based on the indane-1,3-dione scaffold, with additional amino and thienylmethylene groups . The exact structure analysis is not provided in the available sources.Chemical Reactions Analysis
Indane-1,3-dione, the parent compound of 2-(Amino-2-thienylmethylene)indane-1,3-dione, is involved in various chemical reactions, enabling access to this scaffold and its most common derivatives . The specific chemical reactions involving 2-(Amino-2-thienylmethylene)indane-1,3-dione are not detailed in the available sources.Scientific Research Applications
Medicinal Chemistry Applications
Indane-1,3-dione derivatives have garnered significant interest in medicinal chemistry due to their structural resemblance to indanone. Notable examples include:
- Donepezil : Used for Alzheimer’s disease treatment .
- Indinavir : Employed in AIDS treatment . These compounds serve as valuable building blocks for designing biologically active molecules.
Organic Electronics and Photopolymerization
Indane-1,3-dione acts as an electron acceptor, finding applications in:
- Dye Design for Solar Cells : It contributes to efficient energy conversion .
- Photoinitiators of Polymerization : Enhances polymerization processes .
- Chromophores for Non-Linear Optical (NLO) Applications : Used in optical devices .
Natural Product Isolation and Biosensing
Indane-1,3-dione derivatives are found in natural products:
- Caraphenol B : Isolated from Caragna sinica .
- Pterosin B : Isolated from marine cyanobacterium . These compounds inspire further research and biosensing applications.
Chemical Modification and Domino Reactions
Various chemical reactions enable access to the indane-1,3-dione scaffold and its derivatives. For instance, dehydration in acidic conditions converts it to a related compound .
Pigot, C., Brunel, D., & Dumur, F. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. DOI: 10.3390/molecules27185976
properties
IUPAC Name |
3-hydroxy-2-(thiophene-2-carboximidoyl)inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c15-12(10-6-3-7-18-10)11-13(16)8-4-1-2-5-9(8)14(11)17/h1-7,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOKZESYBJNKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C(=N)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Amino-2-thienylmethylene)indane-1,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.